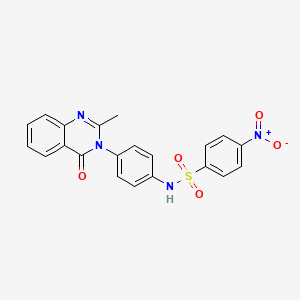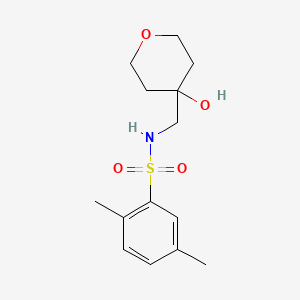![molecular formula C28H29N3O3 B2369441 4-{1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-Methoxyphenyl)pyrrolidin-2-on CAS No. 912897-86-0](/img/structure/B2369441.png)
4-{1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-Methoxyphenyl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumorpotenzial
Benzimidazolderivate haben sich als potenzielle Antitumormittel gezeigt. Ihre Fähigkeit, Enzyme zu hemmen, die an der Entstehung von Krebs und der Zellproliferation beteiligt sind, macht sie zu wertvollen Kandidaten für die Krebstherapie. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs .
Antimikrobielle Aktivität
Die antimikrobiellen Eigenschaften der Verbindung wurden ausgiebig untersucht. Benzimidazole zeigen hemmende Wirkungen gegen Bakterien, Pilze und Parasiten. Sie können als Antimykotika, Antibakterien und Antiparasitika dienen. Forscher haben ihr Potenzial bei der Behandlung von Infektionen untersucht, die durch arzneimittelresistente Krankheitserreger verursacht werden .
Antidiabetische Anwendungen
Benzimidazolderivate haben eine antidiabetische Aktivität gezeigt, indem sie den Glukosestoffwechsel und die Insulinempfindlichkeit modulieren. Diese Verbindungen können eine Rolle bei der Behandlung von Diabetes und damit verbundenen Komplikationen spielen .
Herz-Kreislauf- und Neurologische Wirkungen
Einige Benzimidazolderivate zeigen kardiovaskuläre Vorteile wie Vasodilatation und Thrombozytenhemmung. Darüber hinaus wurden sie auf ihre neuroprotektiven Eigenschaften untersucht, die sich möglicherweise auf neurodegenerative Erkrankungen wie Alzheimer und Parkinson auswirken .
Ophthalmologie und Endokrinologie
Forscher haben die Verwendung von Benzimidazolen in der Ophthalmologie untersucht, insbesondere zur Behandlung von Augenerkrankungen. Darüber hinaus wurden ihre Auswirkungen auf endokrine Störungen wie Schilddrüsenfunktionsstörungen untersucht .
Weitere Anwendungen
Neben den genannten Bereichen wurden Benzimidazolderivate auf ihre analgetischen, antiviralen und antihistaminischen Eigenschaften untersucht. Ihre erhöhte Stabilität, Bioverfügbarkeit und signifikante biologische Aktivität machen sie zu wertvollen Zielen für die Medikamentenentwicklung .
Zusammenfassend lässt sich sagen, dass diese Verbindung ein immenses Potenzial in verschiedenen therapeutischen Bereichen birgt, und die laufende Forschung deckt weiterhin ihre vielseitigen Anwendungen auf. Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, zögern Sie bitte nicht, zu fragen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antimicrobial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions between this compound and its targets need to be investigated further.
Biochemical Pathways
Similar compounds have been found to affect bacterial cell division This suggests that the compound may interfere with the biochemical pathways involved in this process
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects
Eigenschaften
IUPAC Name |
4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-7-6-10-26(20(19)2)34-16-15-30-25-9-5-4-8-24(25)29-28(30)21-17-27(32)31(18-21)22-11-13-23(33-3)14-12-22/h4-14,21H,15-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPCCWJICRJPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)
![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)
![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)
![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)
![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B2369376.png)
![N-(3-methylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2369377.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

